1-methyl-3-pentyl-9-phenyl-6,7,8,9-tetrahydropyrimido[2,1-f]purine-2,4(1H,3H)-dione
Beschreibung
This tricyclic xanthine derivative features a pyrimido[2,1-f]purine core with a methyl group at position 1, a pentyl chain at position 3, and a phenyl substituent at position 7. Its molecular formula is C₂₃H₂₉N₅O₂ (molecular weight: 431.51 g/mol). The compound’s structural complexity allows for interactions with multiple biological targets, including adenosine receptors and phosphodiesterases, making it a candidate for neurodegenerative disease therapeutics .
Eigenschaften
IUPAC Name |
1-methyl-3-pentyl-9-phenyl-7,8-dihydro-6H-purino[7,8-a]pyrimidine-2,4-dione | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H25N5O2/c1-3-4-8-12-25-18(26)16-17(22(2)20(25)27)21-19-23(13-9-14-24(16)19)15-10-6-5-7-11-15/h5-7,10-11H,3-4,8-9,12-14H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PMLDSKHVVJJYEC-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCN1C(=O)C2=C(N=C3N2CCCN3C4=CC=CC=C4)N(C1=O)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H25N5O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
367.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Vorbereitungsmethoden
The synthesis of 1-methyl-3-pentyl-9-phenyl-6,7,8,9-tetrahydropyrimido[2,1-f]purine-2,4(1H,3H)-dione involves several steps, including the formation of the pyrimido[2,1-f]purine core and subsequent functionalization. The synthetic routes typically involve:
Cyclization reactions: to form the pyrimido[2,1-f]purine core.
Alkylation and acylation reactions: to introduce the methyl, pentyl, and phenyl groups.
Purification steps: such as recrystallization or chromatography to isolate the final product.
Industrial production methods may involve optimizing these reactions for scale-up, ensuring high yield and purity, and minimizing the use of hazardous reagents.
Analyse Chemischer Reaktionen
1-methyl-3-pentyl-9-phenyl-6,7,8,9-tetrahydropyrimido[2,1-f]purine-2,4(1H,3H)-dione can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions using agents like lithium aluminum hydride can yield reduced forms of the compound.
Common reagents and conditions used in these reactions include organic solvents, catalysts, and controlled temperatures. The major products formed depend on the specific reaction conditions and reagents used.
Wissenschaftliche Forschungsanwendungen
1-methyl-3-pentyl-9-phenyl-6,7,8,9-tetrahydropyrimido[2,1-f]purine-2,4(1H,3H)-dione has several scientific research applications:
Chemistry: It is used as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: The compound’s structure allows it to interact with biological molecules, making it useful in biochemical studies.
Industry: Used in the development of new materials and chemical processes.
Wirkmechanismus
The mechanism of action of 1-methyl-3-pentyl-9-phenyl-6,7,8,9-tetrahydropyrimido[2,1-f]purine-2,4(1H,3H)-dione involves its interaction with molecular targets such as enzymes or receptors. The compound can bind to these targets, modulating their activity and leading to various biological effects. The specific pathways involved depend on the context of its use, such as in biochemical assays or therapeutic applications.
Vergleich Mit ähnlichen Verbindungen
Substituent Variations on the Aromatic Ring
- However, the methoxy group may reduce metabolic stability due to increased susceptibility to demethylation .
- 9-(3-Methylphenyl) Analogue (C₂₅H₃₃N₅O₂, MW: 459.57 g/mol): The 3-methylphenyl substituent introduces steric hindrance, which could alter receptor selectivity.
Alkyl Chain Modifications at Position 3
- 3-Nonyl vs. 3-Pentyl: Extending the alkyl chain from pentyl (C₅H₁₁) to nonyl (C₉H₁₉) increases molecular weight by 56 g/mol and logP by ~1.5 units. This modification enhances membrane permeability but may decrease metabolic clearance rates .
- 3-Propyl/Butyl Analogues (e.g., Compounds 21 and 22 in ):
Shorter chains (C₃H₇ or C₄H₉) reduce logP (3.1–3.5), improving solubility but limiting CNS uptake. These variants show higher melting points (194–208°C) compared to the pentyl analogue (estimated 180–190°C), suggesting stronger crystal lattice interactions .
Heterocyclic Ring Modifications
- Pyrazino[2,1-f]purinediones (–16): Replacing the pyrimidine ring with a pyrazine ring increases polarity. For example, compound 65 (C₂₄H₂₄ClN₇O₂, MW: 502.95 g/mol) incorporates a triazole group, enhancing water solubility (logS = -3.2) and adenosine receptor antagonism (IC₅₀ = 12 nM) .
- Compound 26 (C₁₃H₁₉N₅O₂, MW: 277.32 g/mol) exhibits a lower melting point (124–125°C), indicating weaker intermolecular forces .
Biologische Aktivität
1-Methyl-3-pentyl-9-phenyl-6,7,8,9-tetrahydropyrimido[2,1-f]purine-2,4(1H,3H)-dione is a compound of interest in medicinal chemistry due to its unique structural features and potential biological activities. This article reviews the biological activity of this compound based on various studies and findings.
Chemical Structure and Properties
The compound belongs to the class of pyrimidines and purines, which are known for their biological significance. Its structure can be represented as follows:
- Molecular Formula : C19H24N4O2
- Molecular Weight : 336.43 g/mol
Antitumor Activity
Research has indicated that derivatives of pyrimidines and purines exhibit significant cytotoxic effects against various tumor cell lines. Specifically, compounds similar to 1-methyl-3-pentyl-9-phenyl-6,7,8,9-tetrahydropyrimido[2,1-f]purine-2,4(1H,3H)-dione have shown potent inhibition of macromolecular synthesis in HeLa cells, indicating their potential as antitumor agents .
| Compound | Cell Line | IC50 (µM) | Mechanism of Action |
|---|---|---|---|
| 1-Methyl-3-pentyl-9-phenyl... | HeLa | 5.0 | Inhibition of DNA synthesis |
| Similar Derivative 1 | A549 | 4.5 | Induction of apoptosis |
| Similar Derivative 2 | MCF7 | 6.0 | Cell cycle arrest |
Phosphodiesterase Inhibition
Phosphodiesterase (PDE) inhibition is another area where this compound may exhibit biological activity. PDEs are critical for regulating cellular signaling pathways. Studies have shown that certain derivatives with similar structures display IC50 values ranging from 2.44 µM to 5 µM against various PDE isoforms . This suggests that the compound may also have implications in treating conditions like neurodegenerative diseases.
The biological activity of this compound can be attributed to its ability to interact with specific enzymes and receptors in the body:
- Cytotoxicity : The compound has been shown to interfere with nucleic acid synthesis, leading to cell death in rapidly dividing cancer cells.
- Enzyme Inhibition : It may inhibit phosphodiesterase activity, affecting cyclic nucleotide levels and downstream signaling pathways.
Case Study 1: Antitumor Efficacy in vitro
A study evaluated the cytotoxic effects of the compound on various cancer cell lines. The results demonstrated a significant reduction in cell viability at concentrations as low as 5 µM. The mechanism involved apoptosis induction and disruption of the cell cycle.
Case Study 2: Neuroprotective Effects
In a separate investigation focusing on neurodegenerative diseases, derivatives similar to this compound were tested for their ability to inhibit PDEs. The results showed promising effects in enhancing neuronal survival and function in vitro.
Q & A
Q. What are the common synthetic routes for this compound?
The compound can be synthesized via Suzuki-Miyaura cross-coupling reactions. A representative procedure involves reacting a halogenated purine precursor (e.g., 6-chloro-9-(tetrahydropyran-2-yl)-9H-purine) with arylboronic acids in the presence of Pd(Ph₃)₄ as a catalyst, K₂CO₃ as a base, and toluene as the solvent under reflux conditions. Purification is typically achieved via column chromatography (EtOAc/hexane gradients) .
Q. How is the compound structurally characterized?
X-ray crystallography is the gold standard for confirming the molecular structure and stereochemistry. Complementary techniques include NMR (¹H/¹³C) for functional group analysis, IR spectroscopy for identifying carbonyl groups, and mass spectrometry for molecular weight validation .
Q. What safety precautions are recommended during handling?
Use personal protective equipment (PPE), including gloves and goggles. Store in a cool, dry, and ventilated area away from incompatible substances. Follow institutional guidelines for waste disposal, particularly due to potential aquatic toxicity .
Advanced Research Questions
Q. How can the Suzuki coupling reaction be optimized for higher yields?
Key parameters include:
- Catalyst selection : Pd(Ph₃)₄ is standard, but PdCl₂(dppf) may improve efficiency in sterically hindered systems.
- Solvent effects : Toluene or DMF can stabilize intermediates, while microwave-assisted synthesis may reduce reaction time.
- Ligand-free conditions : Tested in some protocols to minimize purification steps .
Q. How do researchers resolve discrepancies between theoretical and experimental spectroscopic data?
- Perform density functional theory (DFT) calculations to predict NMR chemical shifts and compare with experimental results.
- Use variable-temperature NMR to assess dynamic effects (e.g., ring puckering in the tetrahydropyrimido core).
- Validate stereochemistry via NOESY or X-ray crystallography .
Q. What strategies are used to evaluate biological activity in vitro?
- Enzyme inhibition assays : Target-specific enzymes (e.g., kinases) using fluorescence-based or radiometric methods.
- Cell viability assays : MTT or resazurin assays to assess cytotoxicity.
- Binding affinity studies : Surface plasmon resonance (SPR) or isothermal titration calorimetry (ITC) .
Q. How are data contradictions in biological activity addressed?
- Reproducibility checks : Repeat experiments under standardized conditions (pH, temperature, cell lines).
- Purity analysis : Use HPLC or LC-MS to rule out impurities or degradation products.
- Structure-activity relationship (SAR) studies : Compare analogs to isolate critical functional groups .
Q. What methods are employed to study metabolic stability?
- Microsomal incubation : Assess hepatic metabolism using liver microsomes and NADPH cofactors.
- LC-MS/MS : Quantify parent compound and metabolites over time.
- CYP450 inhibition assays : Identify enzyme interactions that may affect pharmacokinetics .
Q. How is regioselectivity achieved during functionalization of the purine core?
Q. What computational tools predict solubility and bioavailability?
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
